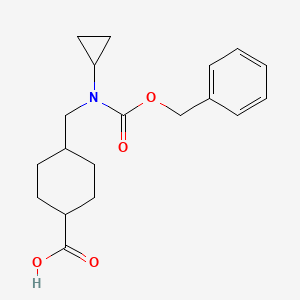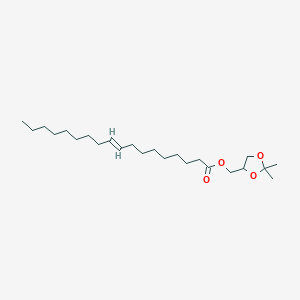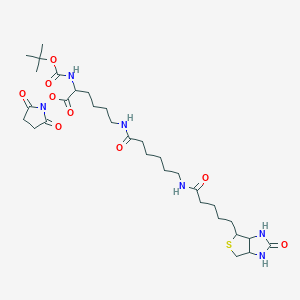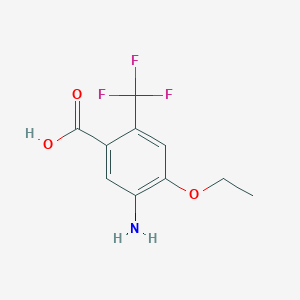![molecular formula C23H27ClN6O4S B13714959 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide CAS No. 2227990-34-1](/img/structure/B13714959.png)
2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide is a complex organic compound that features a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide typically involves multiple steps, starting with the protection of the amino group using Boc anhydride. The Boc-protected amine is then subjected to further reactions to introduce the pyrimidinyl and benzenesulfonamide groups. Common reagents used in these steps include bases like triethylamine and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors could be advantageous for scaling up the synthesis while maintaining control over reaction conditions.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The Boc group can be removed under acidic conditions, leading to the formation of the free amine.
Reduction: Reduction of the pyrimidinyl group can be achieved using reagents like sodium borohydride.
Substitution: The chloro group on the pyrimidinyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Acidic conditions using trifluoroacetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Free amine derivative.
Reduction: Reduced pyrimidinyl derivative.
Substitution: Substituted pyrimidinyl derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amino group allows for selective deprotection and further functionalization .
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein modifications. The Boc group provides a handle for attaching the compound to various biomolecules .
Medicine
In medicinal chemistry, this compound and its derivatives can be explored for their potential as therapeutic agents. The presence of the pyrimidinyl and benzenesulfonamide groups suggests potential activity against certain biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form covalent bonds with target molecules. The pyrimidinyl and benzenesulfonamide groups may interact with specific binding sites, leading to inhibition or activation of biological pathways .
相似化合物的比较
Similar Compounds
2-(N-tert-Butoxycarbonylamino)ethyl methacrylate: Another Boc-protected compound used in polymer synthesis.
4-((tert-butoxycarbonyl)amino)butanoic acid: A Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
What sets 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both the pyrimidinyl and benzenesulfonamide groups provides unique opportunities for interaction with biological targets, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
2227990-34-1 |
|---|---|
分子式 |
C23H27ClN6O4S |
分子量 |
519.0 g/mol |
IUPAC 名称 |
tert-butyl N-[[4-[[5-chloro-4-[2-(methylsulfamoyl)anilino]pyrimidin-2-yl]amino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H27ClN6O4S/c1-23(2,3)34-22(31)27-13-15-9-11-16(12-10-15)28-21-26-14-17(24)20(30-21)29-18-7-5-6-8-19(18)35(32,33)25-4/h5-12,14,25H,13H2,1-4H3,(H,27,31)(H2,26,28,29,30) |
InChI 键 |
OIMNDLASWLPGBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3S(=O)(=O)NC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


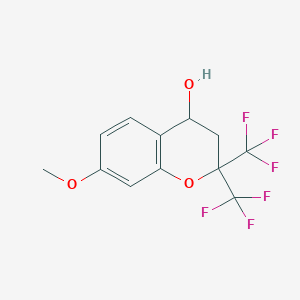
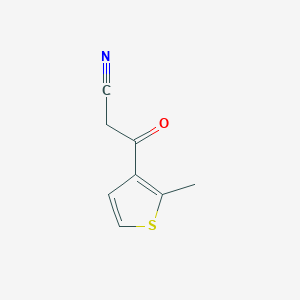
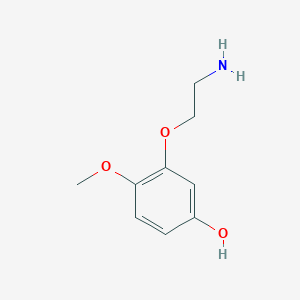

![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
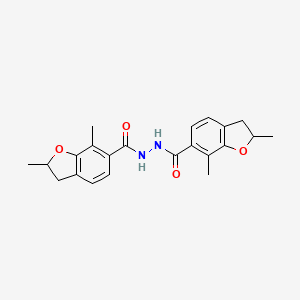
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
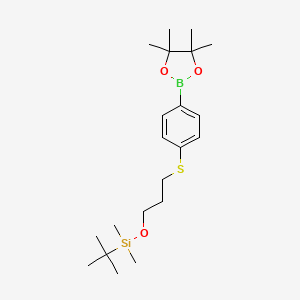
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
